molecular formula C8H11ClFNO B2603064 4-Fluoro-2-methoxybenzylamine hydrochloride CAS No. 870562-90-6

4-Fluoro-2-methoxybenzylamine hydrochloride

Cat. No.: B2603064
CAS No.: 870562-90-6
M. Wt: 191.63
InChI Key: GLKUYMNEPUILTR-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzylamine hydrochloride is a valuable chemical intermediate in scientific research, particularly in the field of medicinal chemistry. The primary amine functionality, protected as its hydrochloride salt for stability, makes it a versatile building block for the synthesis of more complex molecules through amide bond formation or reductive amination reactions. The distinct substitution pattern on the benzene ring, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, allows researchers to fine-tune the electronic properties and binding characteristics of the final compounds. This compound serves as a critical precursor in drug discovery efforts. Its structural motif is employed in the design and synthesis of potential HIV integrase inhibitors, which are a class of antiretroviral drugs . Furthermore, analogs of this benzylamine core are utilized in the development of novel anticancer agents, where they are incorporated into molecules that demonstrate significant antiproliferative activity against a panel of human cancer cell lines . The fluorine atom often enhances metabolic stability and influences membrane permeability, making it a key feature in optimizing the pharmacokinetic properties of candidate drugs. As a benzylic amine derivative, it can also interact with biological targets such as serine proteases, highlighting its utility in probing enzyme function and mechanism . This combination of features makes this compound a sophisticated reagent for constructing targeted libraries of bioactive molecules in high-throughput synthesis and hit-to-lead optimization campaigns.

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKUYMNEPUILTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxybenzylamine hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
4-Fluoro-2-methoxybenzylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs targeting neurological conditions, as well as its application in synthesizing inhibitors for various enzymes.

Case Study: Aza-Michael Reaction
In a study involving the aza-Michael reaction, 4-fluoro-2-methoxybenzylamine was utilized to create novel compounds with potential therapeutic effects. The reaction yielded unexpected products, demonstrating the compound's versatility in organic synthesis and its ability to form complex structures that may have biological significance .

Synthesis of PDE-5 Inhibitors

Role in Avanafil Production
A notable application of this compound is its use as a precursor in the synthesis of avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction. The compound facilitates the formation of key intermediates that enhance the efficacy and selectivity of avanafil over other PDE-5 inhibitors .

Neuropharmacology

Potential as a Therapeutic Agent
Research indicates that derivatives of 4-fluoro-2-methoxybenzylamine may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier enhances its potential effectiveness in neurological applications .

Organic Synthesis Applications

Versatile Reagent
As a reagent, this compound is employed in various organic reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows for the modification of existing compounds to develop new therapeutic agents or improve upon existing drug formulations .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparison of Fluorinated Methoxybenzylamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
4-Fluoro-2-methoxybenzylamine HCl 870562-90-6 C₈H₁₁ClFNO 191.63 4-F, 2-OCH₃ Moisture-sensitive, high polarity
4-Fluoro-3-methoxybenzylamine HCl 869296-41-3 C₈H₁₁ClFNO 191.63 4-F, 3-OCH₃ Altered electronic effects due to methoxy position
3-Fluoro-5-methoxybenzylamine 914465-85-3 C₈H₁₀FNO 155.17 3-F, 5-OCH₃ Free base; lower molecular weight
5-Fluoro-2-methanesulfonyl-benzylamine HCl 1192347-84-4 C₈H₁₁ClFNO₂S 239.69 5-F, 2-SO₂CH₃ Sulfonyl group enhances stability under acidic conditions

Key Observations :

  • Functional Groups : Replacing methoxy (-OCH₃) with methanesulfonyl (-SO₂CH₃) increases molecular weight and polarity, improving solubility in polar solvents .

Halogenated Benzylamine Derivatives

Table 2: Halogen vs. Methoxy Substitutions

Compound Name CAS Number Molecular Weight (g/mol) Substituent Applications
4-Fluorobenzylamine HCl 659-41-6 161.5 4-F Simpler structure; lower polarity
2-Bromo-4-fluorobenzylamine HCl 289038-14-8 248.5 4-F, 2-Br Bromine enhances electrophilicity in cross-coupling reactions
4-Fluoro-2-methylbenzylamine 261951-68-2 139.17 4-F, 2-CH₃ Methyl group increases lipophilicity

Key Observations :

  • Electron-Withdrawing Effects : Fluorine and bromine substituents increase electrophilicity of the aromatic ring, facilitating reactions like Suzuki coupling. Methoxy groups, being electron-donating, oppose this effect .
  • Lipophilicity : Methyl-substituted analogs (e.g., 4-Fluoro-2-methylbenzylamine) exhibit higher lipid solubility compared to methoxy derivatives, impacting pharmacokinetic properties .

Stability and Reactivity

  • Moisture Sensitivity : 4-Fluoro-2-methoxybenzylamine HCl is hygroscopic, whereas sulfonyl-substituted analogs (e.g., 5-Fluoro-2-methanesulfonyl-benzylamine HCl) show improved stability due to the sulfonyl group’s resistance to hydrolysis .
  • Acid/Base Stability : The hydrochloride salt form enhances water solubility but may decompose under strongly basic conditions. Free-base analogs (e.g., 3-Fluoro-5-methoxybenzylamine) are more stable in organic solvents .

Commercial and Research Relevance

  • Pharmaceutical Intermediates: The parent compound is preferred over 4-fluorobenzylamine HCl in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) due to its methoxy group’s hydrogen-bonding capability .
  • Supplier Diversity: Over 14 global suppliers (e.g., Novasep, AstaTech) provide 4-fluoro-2-methoxybenzylamine HCl, highlighting its commercial importance. Brominated analogs are less widely available .

Biological Activity

4-Fluoro-2-methoxybenzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluorine Substituent : Enhances lipophilicity and can influence binding affinity.
  • Methoxy Group : Modulates electronic properties, potentially affecting interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine and methoxy groups on the benzene ring significantly influences the compound's binding affinity and selectivity towards these targets.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies indicate that derivatives of benzylamines exhibit significant growth inhibition in cancer cell lines. For example, compounds containing similar structural motifs have shown IC50 values below 5 µM against multiple cancer cell lines, indicating potent anticancer properties .
  • Enzyme Interaction : Research suggests that this compound can act on enzymes such as monoamine oxidase (MAO) and phosphodiesterase (PDE), which are crucial in various physiological processes .
  • Potential Therapeutic Applications : The compound is being explored as a biochemical probe in drug development due to its unique structural features that allow for selective interactions with target proteins .

Case Studies

  • Inhibition Studies :
    • A study highlighted the compound's interaction with GRK2 (G protein-coupled receptor kinase), showing a significant increase in selectivity compared to related compounds . This implies potential applications in modulating signaling pathways involved in cardiovascular diseases.
  • Anticancer Efficacy :
    • In a comprehensive evaluation using the NCI-60 cell line panel, compounds similar to 4-Fluoro-2-methoxybenzylamine demonstrated over 50% growth inhibition across multiple cancer types, suggesting broad-spectrum anticancer activity .
  • Mechanistic Insights :
    • Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the benzyl ring can enhance or diminish biological activity, providing insights into optimizing therapeutic efficacy .

Data Tables

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Anticancer ActivityVarious Cancer Cell Lines<5
Enzyme InhibitionMAO~10
Receptor ModulationGRK2100 nM

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-2-methoxybenzylamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination of 4-fluoro-2-methoxybenzaldehyde using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. Key variables include:

  • Temperature: Higher temperatures (50–70°C) improve reaction rates but may increase side products.
  • pH: Maintain acidic conditions (pH 4–6) to stabilize intermediates and suppress undesired reductions.
  • Catalyst choice: Pd/C under hydrogen achieves >80% yield but requires strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituents via splitting patterns (e.g., fluorine coupling in ¹H NMR at δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare with related compounds like 4-fluorobenzylamine hydrochloride .
  • FT-IR: Confirm NH₂ stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 174.06 (calculated for C₈H₁₀FNO⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer: Conflicting stability data often arise from differences in:

  • Storage buffers: Phosphate buffers (pH 7.4) may accelerate hydrolysis compared to acetate (pH 5.0).
  • Temperature: Degradation rates double per 10°C increase (Arrhenius model).
  • Analytical methods: Use accelerated stability studies (40°C/75% RH) with HPLC-UV to monitor degradation products (e.g., free amine or demethylated analogs).

Q. What strategies are recommended for separating positional isomers (e.g., 2- vs. 4-fluoro derivatives) during purification?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/0.1% TFA in H₂O, 70:30).
  • Crystallization: Leverage solubility differences in ethanol/water mixtures (4-fluoro derivatives crystallize preferentially at 4°C).
  • NMR-guided fractionation: Monitor fluorine coupling patterns to distinguish isomers .

Q. How do researchers validate the absence of trace impurities (e.g., residual palladium) in final batches?

Methodological Answer:

  • ICP-MS: Detect Pd levels (limit: <10 ppm per ICH Q3D guidelines).
  • Colorimetric assays: Use Pd-sensitive reagents like dithizone for rapid screening.
  • Recrystallization: Ethanol/water recrystallization reduces Pd content by 90% .

Methodological Best Practices

  • Synthesis Optimization: Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity.
  • Data Contradictions: Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity assessment).
  • Safety Protocols: Follow OSHA HCS standards for handling hydrochloride salts, including fume hood use and PPE (gloves, goggles) .

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